molecular formula C23H26N2O8S4 B14009695 1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide CAS No. 3905-00-8

1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide

Katalognummer: B14009695
CAS-Nummer: 3905-00-8
Molekulargewicht: 586.7 g/mol
InChI-Schlüssel: PSXCKPAPWSRKEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is a complex organic compound with the molecular formula C23H26N2O8S4 and a molecular weight of 586.721 g/mol . This compound is characterized by its unique structure, which includes multiple sulfonyl and methyl groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylsulfonyl chloride with benzene-1,3-disulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .

Wissenschaftliche Forschungsanwendungen

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide exerts its effects involves interactions with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide: Lacks the additional methyl groups present in N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide.

    N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,4-disulfonamide: Has a different substitution pattern on the benzene ring.

    N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,2-disulfonamide: Another isomer with a different substitution pattern.

Uniqueness

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is unique due to its specific substitution pattern and the presence of multiple sulfonyl and methyl groups. These structural features confer distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

3905-00-8

Molekularformel

C23H26N2O8S4

Molekulargewicht

586.7 g/mol

IUPAC-Name

1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide

InChI

InChI=1S/C23H26N2O8S4/c1-17-6-11-20(12-7-17)34(26,27)24(4)36(30,31)22-15-10-19(3)23(16-22)37(32,33)25(5)35(28,29)21-13-8-18(2)9-14-21/h6-16H,1-5H3

InChI-Schlüssel

PSXCKPAPWSRKEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N(C)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.